2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound belonging to the class of triazolopyrazines. This compound features a unique structural framework that includes a triazolo ring fused to a pyrazine ring, along with various functional groups such as a chlorophenylmethylsulfanyl group and a fluoro-methylphenylacetamide group. It is characterized by its potential biological activity and is of interest in medicinal chemistry for its possible therapeutic applications.
The compound can be sourced from chemical suppliers and databases, such as BenchChem and EvitaChem, which provide detailed descriptions and availability for research purposes.
This compound is classified under heterocyclic compounds, specifically within the subclass of triazolopyrazines. Its molecular formula is , and it has a molecular weight of approximately 455.9 g/mol.
The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves several synthetic steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of the synthesis.
The molecular structure of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide features several notable components:
The compound's InChI key is provided for computational analysis: InChI=1S/C21H18ClN6O2S/c22-16-5-1-15(2-6-16)13-31-20-19-26-28(21(30)27(19)10-9-24-20)12-18(29)25-17-7-3-14(11-23)4-8-17/h1-10H,12-13H2,(H,25,29)
.
The compound can undergo various chemical transformations:
Each reaction type requires specific conditions regarding temperature, solvent systems, and catalysts to achieve optimal yields while minimizing side products.
The mechanism of action for 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide involves several biological interactions:
The physical properties include:
Key chemical properties include:
Analytical data such as melting point and boiling point are essential for characterizing this compound but are not explicitly provided in the sources reviewed.
The compound has potential applications in medicinal chemistry due to its bioactive properties. It may serve as a lead compound in drug discovery for various therapeutic areas including:
CAS No.: 6051-03-2
CAS No.: 21962-62-9
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 73391-27-2
CAS No.: 14679-41-5